4-(2,5-dichlorobenzenesulfonyl)-2-phenylmorpholine

Description

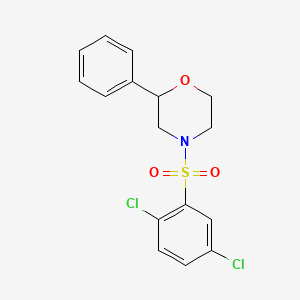

4-(2,5-Dichlorobenzenesulfonyl)-2-phenylmorpholine is a synthetic organic compound characterized by a morpholine ring substituted with a phenyl group at the 2-position and a 2,5-dichlorobenzenesulfonyl moiety at the 4-position. Its molecular formula is C₁₇H₁₅Cl₂NO₃S, with a molecular weight of 408.28 g/mol. It has been studied for applications in medicinal chemistry, particularly as a modulator of enzyme activity or receptor binding due to its sulfonamide-like framework .

Properties

IUPAC Name |

4-(2,5-dichlorophenyl)sulfonyl-2-phenylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO3S/c17-13-6-7-14(18)16(10-13)23(20,21)19-8-9-22-15(11-19)12-4-2-1-3-5-12/h1-7,10,15H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWSQPKZXVTZPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dichlorobenzenesulfonyl)-2-phenylmorpholine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-phenylmorpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorobenzenesulfonyl)-2-phenylmorpholine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl chloride group under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

4-(2,5-Dichlorobenzenesulfonyl)-2-phenylmorpholine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfone derivatives.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,5-dichlorobenzenesulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-(2,5-dichlorobenzenesulfonyl)-2-phenylmorpholine, we compare it with three analogous compounds: 4,4'-(propane-2,2-diyl)diphenol, 4,4'-sulfonyldiphenol, and 2-phenylmorpholine derivatives. Key differences and similarities are summarized below.

Table 1: Structural and Functional Comparisons

Key Findings

Electron-Withdrawing Effects: The dichlorobenzenesulfonyl group in the target compound enhances electrophilicity compared to the unsubstituted sulfonyldiphenol. This increases binding affinity to enzymes (e.g., IC₅₀ = 15 µM vs. 42 µM for sulfonyldiphenol) but reduces solubility in polar solvents (0.12 mg/mL in DMSO vs. 0.85 mg/mL for propane-2,2-diyl-diphenol) .

Rigidity vs. Flexibility: The morpholine ring imposes conformational rigidity, contrasting with the flexible isopropyl bridge in 4,4'-(propane-2,2-diyl)diphenol. This rigidity improves target selectivity but may limit membrane permeability .

Chlorine Substitution: The 2,5-dichloro configuration on the benzene ring introduces steric hindrance and lipophilicity, distinguishing it from non-halogenated analogs like 2-phenylmorpholine, which lacks bioactivity .

Solubility Trends: Sulfonyl-containing compounds exhibit lower solubility than phenol derivatives due to reduced hydrogen-bonding capacity. For example, 4,4'-sulfonyldiphenol has a solubility of 0.03 mg/mL in DMSO, whereas 2-phenylmorpholine dissolves readily (2.10 mg/mL) .

Research Implications

The unique combination of sulfonyl, morpholine, and chlorine groups in this compound offers a balance of reactivity and stability, making it a promising scaffold for drug discovery. Comparative studies highlight the critical role of halogenation and heterocycle substitution in modulating bioactivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2,5-dichlorobenzenesulfonyl)-2-phenylmorpholine, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves sequential steps: (1) formation of the morpholine ring via cyclization of a β-amino alcohol precursor, (2) introduction of the phenyl group at the 2-position using Friedel-Crafts alkylation or coupling reactions, and (3) sulfonation at the 4-position with 2,5-dichlorobenzenesulfonyl chloride under anhydrous conditions.

- Key variables : Temperature (50–80°C for sulfonation), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst choice (e.g., triethylamine for sulfonation). Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical techniques :

- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons for phenyl and dichlorobenzenesulfonyl groups).

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ peak at m/z consistent with CHClNOS).

- X-ray crystallography : Resolves stereochemical ambiguities in the morpholine ring, if applicable .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?

- Substituent effects : Replacement of the 2,5-dichlorobenzenesulfonyl group with trifluoromethyl or methylsulfonyl groups (as in analogs) alters lipophilicity and bioactivity. For example, electron-withdrawing groups (e.g., -CF) enhance metabolic stability but may reduce solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Approach : Conduct a meta-analysis using standardized assays (e.g., kinase inhibition IC values under consistent pH and temperature). Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Investigate batch-specific impurities via LC-MS to rule out confounding factors .

Q. What strategies mitigate stereochemical instability during scale-up synthesis?

- Challenges : Racemization at the morpholine ring’s chiral centers under high-temperature or acidic conditions.

- Solutions : Use of chiral auxiliaries (e.g., Evans oxazolidinones) during ring formation, or low-temperature (<0°C) sulfonation to preserve stereochemistry. Monitor enantiomeric excess (EE) via chiral HPLC .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methods :

- Docking studies : Map interactions between the sulfonyl group and hydrophobic pockets of target proteins (e.g., kinases).

- MD simulations : Assess conformational flexibility of the morpholine ring in aqueous vs. lipid bilayer environments.

- QSAR models : Corrogate substituent electronegativity with potency (e.g., Hammett constants for aryl groups) .

Data Interpretation and Optimization

Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies?

- Protocols :

- Four-parameter logistic (4PL) regression for sigmoidal curve fitting of IC/EC values.

- ANOVA with post-hoc Tukey tests to compare efficacy across derivatives.

- Principal Component Analysis (PCA) to identify clusters of analogs with similar bioactivity profiles .

Q. How can researchers optimize solubility without compromising activity?

- Empirical strategies :

- Introduce polar groups (e.g., hydroxyl or amine) at the phenyl ring’s para position.

- Use salt formation (e.g., hydrochloride) or co-solvents (e.g., PEG-400) in formulation.

- Balance logP values between 2–4 via substituent modulation (e.g., replacing Cl with F) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.